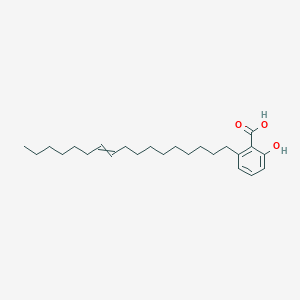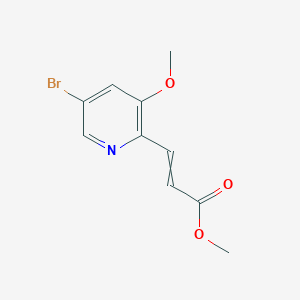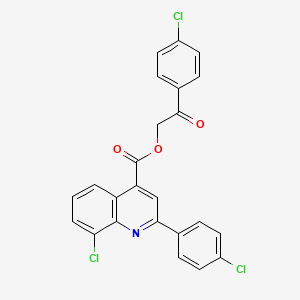![molecular formula C28H25NO6 B12465920 3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12465920.png)
3,3-dimethyl-2-oxobutyl 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. For example, the use of boron reagents in Suzuki–Miyaura coupling reactions is common in the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,3-DIMETHYL-2-OXOBUTYL 2-FLUOROBENZOATE
- 3,3-DIMETHYL-2-OXOBUTYL 2-(4-BROMOPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE
Uniqueness
The uniqueness of 3,3-DIMETHYL-2-OXOBUTYL 2-[4-(4-METHYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H25NO6 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H25NO6/c1-17-5-10-20(11-6-17)35-21-12-8-19(9-13-21)29-25(31)22-14-7-18(15-23(22)26(29)32)27(33)34-16-24(30)28(2,3)4/h5-15H,16H2,1-4H3 |
InChI Key |
JHTITQBSYZUXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465867.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)



![[({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12465891.png)
![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)


![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
